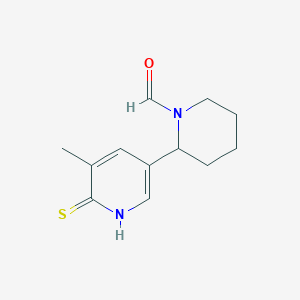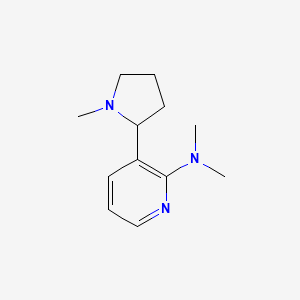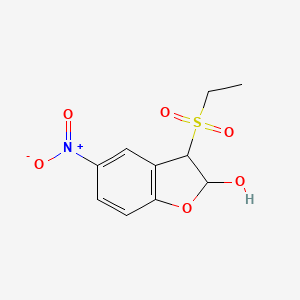
3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an ethylsulfonyl group, a nitro group, and a dihydrobenzofuran moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein üblicher Syntheseweg beinhaltet die Nitrierung eines Benzofuran-Derivats, gefolgt von der Einführung der Ethylsulfonylgruppe. Die Reaktionsbedingungen beinhalten oft die Verwendung von starken Säuren und Basen sowie spezifische Temperatur- und Druckkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von this compound großtechnische Nitrierungs- und Sulfonierungsverfahren beinhalten. Diese Verfahren sind auf Effizienz und Wirtschaftlichkeit optimiert und verwenden oft kontinuierliche Fließreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Leistung zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, was die Eigenschaften der Verbindung deutlich verändert.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können an verschiedenen Positionen am Benzofuranring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden oft Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfonderivaten führen, während die Reduktion aminosubstituierte Benzofurane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die biologische Aktivität der Verbindung wird auf potenzielle therapeutische Anwendungen untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es wird derzeit erforscht, ob die Verbindung als potenzieller Wirkstoffkandidat für die Behandlung verschiedener Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Die Ethylsulfonylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung erhöhen, was ihre Interaktion mit Zielmolekülen erleichtert.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(Ethylsulfonyl)-2-methoxyanilin
- 5-(Ethylsulfonyl)-2-methoxy-1,3-dinitrobenzol
Einzigartigkeit
3-(Ethylsulfonyl)-5-nitro-2,3-dihydrobenzofuran-2-ol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und des Benzofuran-Kerns einzigartig. Diese Kombination verleiht der Verbindung besondere chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden. So kann das Vorhandensein sowohl der Nitro- als auch der Ethylsulfonylgruppe ihre Reaktivität und potenzielle biologische Aktivität im Vergleich zu Verbindungen mit nur einer dieser Gruppen erhöhen.
Eigenschaften
Molekularformel |
C10H11NO6S |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
3-ethylsulfonyl-5-nitro-2,3-dihydro-1-benzofuran-2-ol |
InChI |
InChI=1S/C10H11NO6S/c1-2-18(15,16)9-7-5-6(11(13)14)3-4-8(7)17-10(9)12/h3-5,9-10,12H,2H2,1H3 |
InChI-Schlüssel |
GAQNQYLJSHSDHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)
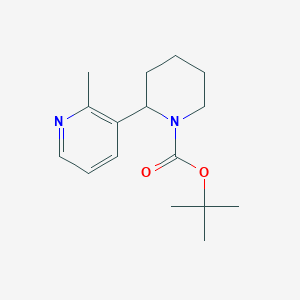

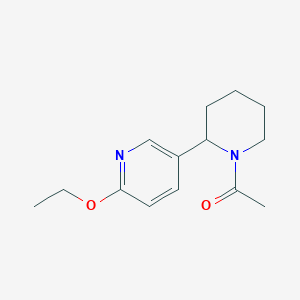

![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
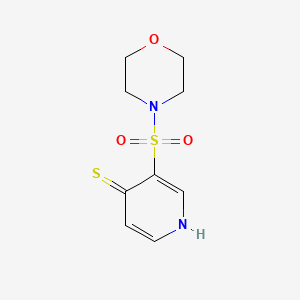
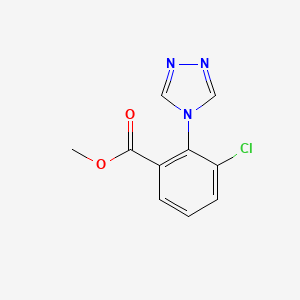
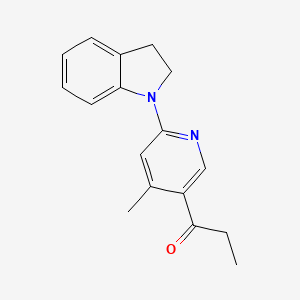
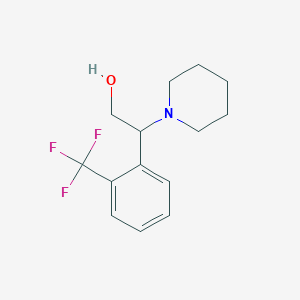
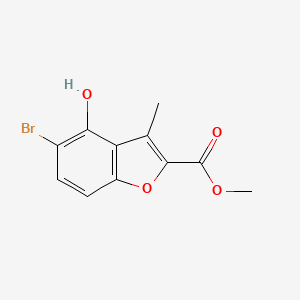
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
